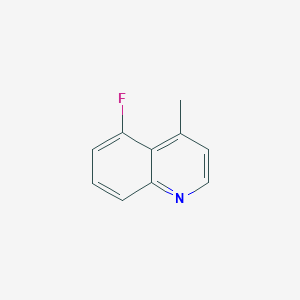
5-Fluoro-4-methylquinoline
説明
5-Fluoro-4-methylquinoline is a heterocyclic compound with a chemical formula of C10H8FN. It belongs to the class of quinoline derivatives and has been studied for its potential applications in various scientific research fields.
作用機序
The mechanism of action of 5-Fluoro-4-methylquinoline is not fully understood. However, it is believed to exert its antimicrobial activity by inhibiting the synthesis of bacterial DNA and RNA. In antitumor research, 5-Fluoro-4-methylquinoline has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. In anti-inflammatory research, 5-Fluoro-4-methylquinoline has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
生化学的および生理学的効果
5-Fluoro-4-methylquinoline has been found to have several biochemical and physiological effects. In antimicrobial research, it has been shown to inhibit the growth of bacterial cells by interfering with their DNA and RNA synthesis. In antitumor research, 5-Fluoro-4-methylquinoline has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. In anti-inflammatory research, 5-Fluoro-4-methylquinoline has been shown to reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
5-Fluoro-4-methylquinoline has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit significant biological activities. However, it also has some limitations. It is highly reactive and can be toxic to cells at high concentrations. Additionally, its mechanism of action is not fully understood, which makes it difficult to optimize its biological activity.
将来の方向性
There are several future directions for the research of 5-Fluoro-4-methylquinoline. One direction is to optimize its biological activity by studying its mechanism of action and identifying its molecular targets. Another direction is to investigate its potential applications in other scientific research fields, such as neuroscience and immunology. Finally, there is a need to develop more efficient and cost-effective synthesis methods for 5-Fluoro-4-methylquinoline to facilitate its use in scientific research.
Conclusion
In conclusion, 5-Fluoro-4-methylquinoline is a heterocyclic compound that has been studied for its potential applications in various scientific research fields. It exhibits significant biological activities, including antimicrobial, antitumor, and anti-inflammatory activities. However, its mechanism of action is not fully understood, and it has some limitations in lab experiments. Further research is needed to optimize its biological activity and identify its molecular targets, as well as to investigate its potential applications in other scientific research fields.
合成法
The synthesis of 5-Fluoro-4-methylquinoline can be achieved through several methods, including the Pfitzinger reaction, the Skraup reaction, and the Friedländer reaction. The Pfitzinger reaction involves the condensation of 2-chloro-5-fluorobenzaldehyde with methyl anthranilate in the presence of sodium ethoxide. The Skraup reaction involves the condensation of aniline with glycerol and sulfuric acid, followed by the addition of 2-chloro-5-fluorobenzaldehyde. The Friedländer reaction involves the condensation of 2-aminobenzaldehyde with 2-chloro-5-fluorobenzaldehyde in the presence of acetic acid and a catalyst.
科学的研究の応用
5-Fluoro-4-methylquinoline has been studied for its potential applications in various scientific research fields. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. In antimicrobial research, 5-Fluoro-4-methylquinoline has been shown to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In antitumor research, 5-Fluoro-4-methylquinoline has been found to inhibit the growth of cancer cells in vitro and in vivo. In anti-inflammatory research, 5-Fluoro-4-methylquinoline has been shown to reduce the production of pro-inflammatory cytokines.
特性
IUPAC Name |
5-fluoro-4-methylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-5-6-12-9-4-2-3-8(11)10(7)9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPMCQXBQBPPDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)C=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591369 | |
| Record name | 5-Fluoro-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-methylquinoline | |
CAS RN |
144147-04-6 | |
| Record name | 5-Fluoro-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)](/img/structure/B142365.png)
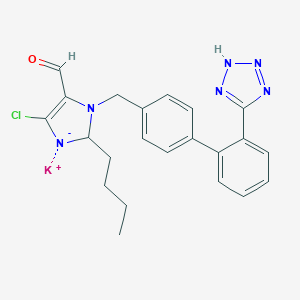
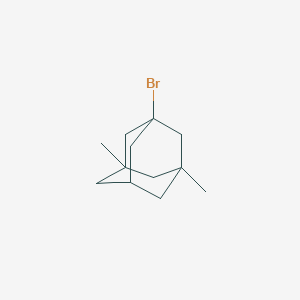
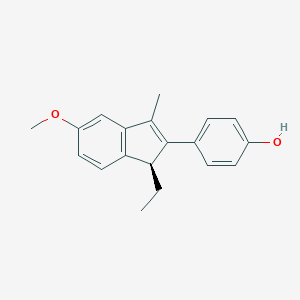
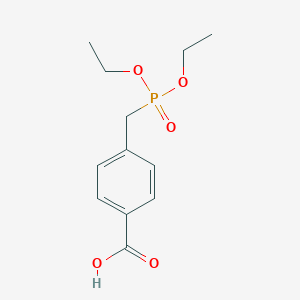
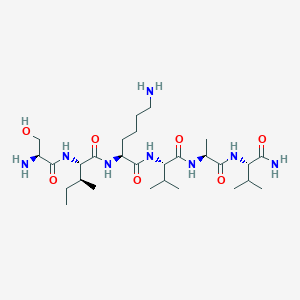
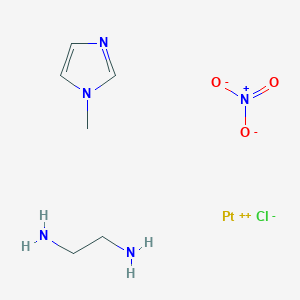
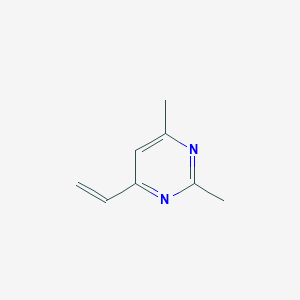
![1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B142393.png)
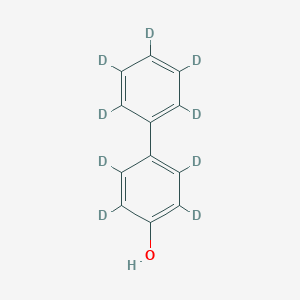
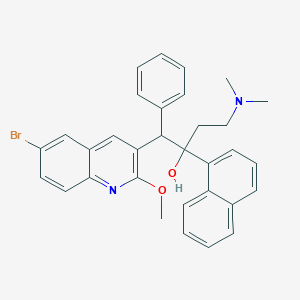
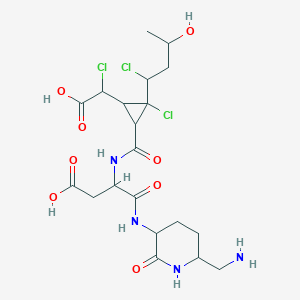
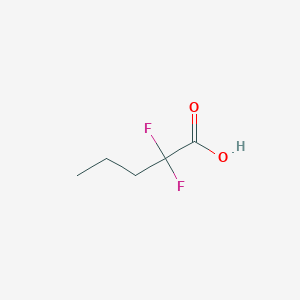
![1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile](/img/structure/B142400.png)